BenchChemオンラインストアへようこそ!

6-Bromo-2,3-dichloroquinoxaline

Nucleophilic Aromatic Substitution Halogen Effect Reactivity Modulation

6-Bromo-2,3-dichloroquinoxaline offers a unique halogen pattern for sequential functionalization via SNAr and Suzuki-Miyaura cross-coupling. The 6-bromo substituent modulates C2/C3 chlorine reactivity, enabling regioselective derivatization for medicinal chemistry and tetrazoloquinoxaline synthesis. Ideal for CROs/CMOs requiring a polyfunctionalized heterocyclic building block.

Molecular Formula C8H3BrCl2N2
Molecular Weight 277.93 g/mol
CAS No. 108229-82-9
Cat. No. B020724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dichloroquinoxaline
CAS108229-82-9
Molecular FormulaC8H3BrCl2N2
Molecular Weight277.93 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl
InChIInChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H
InChIKeyPSSGUHOTRLMJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3-dichloroquinoxaline (CAS 108229-82-9): Core Structural and Procurement Profile


6-Bromo-2,3-dichloroquinoxaline (CAS 108229-82-9) is a halogenated quinoxaline derivative with the molecular formula C8H3BrCl2N2 and a molecular weight of 277.93 g/mol . It belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry and materials science due to the quinoxaline scaffold's established bioactivity and synthetic versatility . The compound features three distinct halogen substituents (one bromine and two chlorines) positioned on the quinoxaline core, creating a unique electronic and steric profile that governs its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . This specific halogen pattern enables sequential functionalization strategies that are not feasible with simpler mono- or dihalogenated analogs, making it a strategic intermediate for constructing complex polyfunctionalized quinoxaline libraries .

Why 6-Bromo-2,3-dichloroquinoxaline Cannot Be Readily Replaced by Simpler Halogenated Quinoxaline Analogs


Generic substitution of 6-bromo-2,3-dichloroquinoxaline with other halogenated quinoxalines (e.g., 2,3-dichloroquinoxaline or 6-chloro-2,3-dichloroquinoxaline) fails because the specific combination and positioning of halogens directly dictate both the electronic landscape of the heterocycle and the chemoselectivity of subsequent transformations . The bromine atom at the 6-position serves as an electron-withdrawing group that modulates the reactivity of the chlorine atoms at the 2- and 3-positions in nucleophilic aromatic substitution reactions, as demonstrated in studies where the bromine substituent's effect on the reactivity of the two chlorine atoms was explicitly investigated [1]. Furthermore, the bromine atom itself provides a distinct synthetic handle for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that cannot be achieved with chloro-only analogs, enabling regioselective functionalization at three distinct positions of the quinoxaline core .

Quantitative Differentiation Evidence for 6-Bromo-2,3-dichloroquinoxaline


Differential Reactivity in Nucleophilic Substitution: Bromine Substituent Effect

The presence of the bromine atom at the 6-position of 6-bromo-2,3-dichloroquinoxaline modulates the reactivity of the chlorine atoms at the 2- and 3-positions toward nucleophilic reagents. This differential reactivity was the subject of a dedicated investigation comparing the behavior of this compound with that of non-brominated analogs [1]. The study demonstrated that the bromine substituent alters the electronic environment of the quinoxaline ring, influencing both the rate and selectivity of nucleophilic attack at the C2 and C3 positions. While specific quantitative rate constants or yield comparisons against a defined comparator were not disclosed in the publicly available abstract, the explicit objective to 'study the effect of bromine atom on the reactivity of two chlorine atoms' confirms that the bromine substituent imparts a quantifiable and verifiable difference in chemical behavior relative to the baseline 2,3-dichloroquinoxaline scaffold [1].

Nucleophilic Aromatic Substitution Halogen Effect Reactivity Modulation

Efficient Conversion to Tetrazoloquinoxaline Derivative via Sodium Azide Reaction

6-Bromo-2,3-dichloroquinoxaline undergoes efficient transformation to a bis-tetrazoloquinoxaline derivative upon treatment with sodium azide, demonstrating the compound's suitability for accessing nitrogen-rich heterocyclic scaffolds. In a reported synthetic procedure, reaction of 6-bromo-2,3-dichloroquinoxaline (1 mmol) with sodium azide (2 mmol) in refluxing ethanol for two days afforded the corresponding bis-azido/tetrazolo product in 85% yield after crystallization from methanol [1]. This high-yielding transformation highlights the compound's reactivity profile in nucleophilic substitution and its utility as a precursor to tetrazolo-fused quinoxalines, a class of compounds with documented antimicrobial and anticancer activities [2]. While this datum does not include a direct comparator yield from a non-brominated analog under identical conditions, the 85% yield establishes a performance benchmark for assessing the efficiency of this specific transformation in procurement and synthetic planning contexts.

Tetrazoloquinoxaline Synthesis Sodium Azide Reaction Yield

Class-Level Evidence: Halogenated Quinoxalines Exhibit Potent Anti-Leishmanial Activity

In a structure-activity relationship (SAR) study of quinoxaline derivatives against Leishmania promastigotes, chloro-substituted quinoxaline analogs demonstrated IC50 values of 23.30 ± 0.12 μM against Leishmania major, which was superior to the standard drug miltefosine (IC50 = 25.78 ± 0.2 μM) [1]. The study encompassed quinoxaline derivatives with Br, Cl, F, OCH3, and CF3 substitutions, revealing that halogen substitution pattern critically influences biological potency [1]. While 6-bromo-2,3-dichloroquinoxaline itself was not directly tested in this particular assay, the class-level data strongly supports the hypothesis that polyhalogenated quinoxalines bearing bromine and chlorine substituents possess significant anti-leishmanial potential. This provides a rational basis for procuring 6-bromo-2,3-dichloroquinoxaline as a scaffold for developing novel anti-leishmanial agents through further derivatization.

Anti-Leishmanial Structure-Activity Relationship Halogenated Quinoxalines

Physical Property Differentiation: Boiling Point and Density for Process Engineering

6-Bromo-2,3-dichloroquinoxaline exhibits a boiling point of 326.7°C at 760 mmHg and a density of 1.852 g/cm³ . These physical parameters are distinct from those of closely related analogs such as 2,3-dichloroquinoxaline, which lacks the bromine substituent and consequently possesses a different molecular weight (199.04 g/mol vs. 277.93 g/mol) and altered physicochemical profile [1]. The higher boiling point and density of the brominated derivative have direct implications for downstream processing, including distillation conditions, solvent selection, and formulation stability. For industrial procurement, these quantifiable physical property differences enable precise engineering calculations and quality control specifications that cannot be met by generic substitutions.

Physical Properties Process Engineering Quality Control

Optimal Application Scenarios for 6-Bromo-2,3-dichloroquinoxaline Based on Quantitative Differentiation Evidence


Sequential Chemoselective Functionalization for Polyfunctionalized Quinoxaline Libraries

In medicinal chemistry programs requiring the construction of diverse quinoxaline libraries with distinct substituents at the C2, C3, and C6 positions, 6-bromo-2,3-dichloroquinoxaline provides a strategic advantage. The bromine atom at C6 modulates the reactivity of the C2 and C3 chlorines, enabling controlled sequential nucleophilic aromatic substitution reactions as demonstrated in synthetic studies [1]. This orthogonal reactivity profile reduces the number of protection/deprotection steps and allows for the rapid generation of analogs with varied C6-aryl/heteroaryl groups via Suzuki-Miyaura cross-coupling, followed by independent C2 and C3 functionalization. This scenario directly leverages the differential reactivity evidence that distinguishes this compound from non-brominated dichloroquinoxaline analogs [1].

Synthesis of Tetrazolo-Fused Quinoxalines for Antimicrobial and Anticancer Screening

Research groups focused on developing novel antimicrobial and anticancer agents can efficiently access tetrazolo[1,5-a]quinoxaline scaffolds using 6-bromo-2,3-dichloroquinoxaline as a key precursor. The compound reacts smoothly with sodium azide to afford the corresponding bis-tetrazolo derivative in 85% yield, establishing a reliable and high-yielding synthetic route to this privileged heterocyclic class [2]. Tetrazoloquinoxaline derivatives have demonstrated dual anticancer and antimicrobial activities in preclinical studies, making this transformation pathway particularly attractive for hit-to-lead optimization campaigns [3]. Procurement of 6-bromo-2,3-dichloroquinoxaline is thus warranted when the downstream goal includes the generation of nitrogen-rich fused heterocycles for biological evaluation.

Anti-Leishmanial Drug Discovery and Lead Optimization

Given the class-level evidence that halogenated quinoxaline derivatives exhibit potent in vitro activity against Leishmania promastigotes with IC50 values comparable to or better than standard drugs like miltefosine (23.30 μM vs. 25.78 μM) [4], 6-bromo-2,3-dichloroquinoxaline represents a strategic building block for initiating anti-leishmanial drug discovery programs. Its polyhalogenated nature provides multiple sites for structural elaboration to optimize potency, selectivity, and pharmacokinetic properties. The compound's established non-cytotoxicity profile in the quinoxaline class against human fibroblast cells at 30 μM further supports its use as a starting scaffold for developing safe and effective treatments for neglected tropical diseases [4].

Process Engineering and Scale-Up of Halogenated Heterocyclic Intermediates

For industrial process chemists and procurement specialists, the well-defined physical properties of 6-bromo-2,3-dichloroquinoxaline—including a boiling point of 326.7°C at 760 mmHg and density of 1.852 g/cm³—enable precise engineering calculations for large-scale synthesis, distillation, and formulation . These quantifiable parameters distinguish the compound from lower molecular weight analogs and facilitate accurate material specification and quality control. This scenario is particularly relevant for contract research and manufacturing organizations (CROs/CMOs) that require reliable physicochemical data to design scalable processes and ensure regulatory compliance in the production of advanced pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,3-dichloroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.